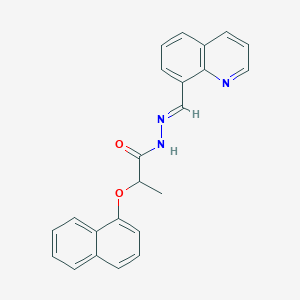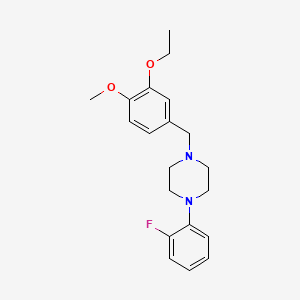![molecular formula C17H18N2O3 B5710136 N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamides and has been shown to have potential in treating chronic pain, inflammation, and cancer.
科学的研究の応用
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been chronic pain. Studies have shown that N-[2-(acetylamino)phenyl]-4-ethoxybenzamide can block the P2X7 receptor, which is involved in the transmission of pain signals. This makes it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis.
Another area of research has been inflammation. N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to pain and inflammation, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has also been studied for its potential in cancer treatment. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the treatment of various types of cancer.
作用機序
The mechanism of action of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide involves the inhibition of the P2X7 receptor. This receptor is involved in the transmission of pain signals and the production of pro-inflammatory cytokines. By blocking this receptor, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide can reduce pain and inflammation.
In addition to its effects on the P2X7 receptor, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has also been shown to induce apoptosis in cancer cells. This is thought to occur through the inhibition of the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide are primarily related to its effects on the P2X7 receptor and the Akt/mTOR pathway. By blocking the P2X7 receptor, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide can reduce pain and inflammation. By inhibiting the Akt/mTOR pathway, it can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide is its specificity for the P2X7 receptor. This makes it a valuable tool for studying the role of this receptor in various diseases. However, one of the limitations of this compound is its relatively low potency. This can make it difficult to achieve significant effects in vitro and in vivo.
将来の方向性
There are several future directions for research on N-[2-(acetylamino)phenyl]-4-ethoxybenzamide. One area of research could be the development of more potent analogs of this compound. This could improve its efficacy in the treatment of various diseases.
Another area of research could be the identification of other targets for this compound. While the P2X7 receptor and Akt/mTOR pathway are important targets, there may be other targets that could be exploited for therapeutic purposes.
Finally, research could focus on the development of novel delivery methods for this compound. This could improve its bioavailability and efficacy in vivo.
Conclusion
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity for the P2X7 receptor and its ability to induce apoptosis in cancer cells make it a valuable tool for studying these pathways. While there are limitations to its potency, there are several future directions for research that could improve its efficacy in the treatment of various diseases.
合成法
The synthesis of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 2-aminoacetophenone to form N-[2-(acetylamino)phenyl]-4-ethoxybenzamide. The synthesis of this compound has been reported in various research articles and is considered to be a relatively straightforward process.
特性
IUPAC Name |
N-(2-acetamidophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-14-10-8-13(9-11-14)17(21)19-16-7-5-4-6-15(16)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSINOXBUBHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)
![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

